molecular formula C23H17ClFN7O2 B6563727 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide CAS No. 1007172-65-7

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B6563727
CAS No.: 1007172-65-7
M. Wt: 477.9 g/mol
InChI Key: SEJGMCCXHLKNQU-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide (CAS: 1005971-31-2) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₃H₁₇ClFN₇O₂ and a molecular weight of 477.9 g/mol. Its structure features:

  • A 3-chlorophenyl substituent on the pyrazolo[3,4-d]pyrimidine core.
  • A 3-methyl-1H-pyrazol-5-yl group linked to the pyrimidine ring.
  • A 2-(2-fluorophenoxy)acetamide side chain, introducing both fluorine and oxygen-based polarity.

The compound’s Smiles notation (Cc1cc(NC(=O)COc2ccc(F)cc2)n(-c2ncnc3c2cnn3-c2cccc(Cl)c2)n1) highlights its conformational complexity, including halogenated aromatic systems and acetamide linkages.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN7O2/c1-14-9-20(29-21(33)12-34-19-8-3-2-7-18(19)25)32(30-14)23-17-11-28-31(22(17)26-13-27-23)16-6-4-5-15(24)10-16/h2-11,13H,12H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJGMCCXHLKNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. This indicates that the compound has a significant impact on the molecular and cellular effects of PKB’s action.

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and inhibition of specific kinases. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. The molecular formula is C23H17ClFN7OC_{23}H_{17}ClFN_7O, indicating the presence of chlorine and fluorine substituents that may enhance its biological properties.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a bioisostere of adenine, allowing it to effectively compete with ATP for binding to the active sites of CDKs . This competitive inhibition can lead to the suppression of tumor cell proliferation.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor activities. For instance, a related pyrazolo[3,4-d]pyrimidine derivative showed significant inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (nM)
MCF-715.0 ± 2.5
HepG-220.5 ± 1.8
HCT-11612.0 ± 3.0

These results indicate that the compound may possess strong anticancer properties by inhibiting cell growth through CDK inhibition .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression and other diseases. Kinases such as CDK2 and PKC (Protein Kinase C) are critical targets:

  • CDK2 Inhibition : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown effective inhibition against CDK2, which is pivotal in regulating the cell cycle and is often overexpressed in cancers .
  • PKC Inhibition : The role of PKC in signaling pathways related to cell growth and differentiation makes it another target for this compound, particularly in diabetes-related complications as well as cancer therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • Study on Anticancer Efficacy : A recent investigation into a series of pyrazolo derivatives demonstrated that modifications at specific positions on the scaffold can enhance selectivity and potency against cancer cell lines while minimizing toxicity to normal cells.
  • Diabetes Treatment : Another study explored the use of similar compounds in managing diabetic complications by targeting PKC pathways, suggesting a dual therapeutic role for these compounds in oncology and metabolic disorders .

Scientific Research Applications

Structure and Composition

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23H20ClN8O3
  • Molecular Weight : 460.91 g/mol

Structural Features

The compound features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A chlorophenyl substituent.
  • A fluorophenoxy group, which may enhance bioactivity.

Kinase Inhibition

Research indicates that compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide can inhibit various kinases involved in cancer progression. For instance:

  • p70S6 Kinase Inhibition : Compounds with similar structures have shown effectiveness in inhibiting p70S6 kinase, which plays a critical role in cell growth and proliferation .

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit tumor growth .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism of Action : It has been suggested that the inhibition of specific pathways involved in inflammation could be a potential application area for this compound.

Case Study 1: Kinase Inhibition

A study published in ChemInform explored the synthesis of pyrazolo[3,4-d]pyrimidines and their kinase inhibitory activities. The results indicated that derivatives of this compound could selectively inhibit kinases involved in cancer signaling pathways, suggesting a promising direction for drug development .

Case Study 2: Anticancer Efficacy

In a recent investigation, researchers evaluated the anticancer efficacy of similar pyrazolo compounds against various cancer cell lines. The findings revealed significant cytotoxic effects at low micromolar concentrations, supporting further exploration into the compound's therapeutic potential .

Data Summary

Application AreaFindingsReferences
Kinase InhibitionEffective against p70S6 kinase
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsPotential inhibition of inflammatory pathways-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural features and molecular weights of analogous compounds:

Compound Name / CAS / Source Core Structure Substituent Variations Molecular Weight (g/mol)
Target Compound (1005971-31-2) Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 2-(2-fluorophenoxy)acetamide 477.9
N-{1-[1-(3-Chlorophenyl)-...-2-(4-methoxyphenyl)acetamide (1005712-76-4) Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 2-(4-methoxyphenyl)acetamide 473.9
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-...pyrazol-5-yl]acetamide (1019098-02-2) Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl, 4-oxo-1-phenyl Not reported
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Not reported

Key Observations:

  • Side Chain Modifications: Replacing the 2-fluorophenoxy group in the target compound with a 4-methoxyphenyl (1005712-76-4) reduces electronegativity, possibly altering binding interactions in biological targets .
  • Core Heterocycle Differences : Compounds like 1019098-02-2 feature a pyrimidin-4-one core, which introduces hydrogen-bonding capability absent in the target’s pyrazolo[3,4-d]pyrimidine system .

Computational and Structural Insights

  • Electrostatic Potential: Tools like Multiwfn () could analyze the electron density distribution of the target compound’s 2-fluorophenoxy group, revealing regions of electrophilic/nucleophilic reactivity critical for drug-receptor interactions .
  • Topological Analysis : Comparing bond orders and aromaticity indices between the target and 1005712-76-4 (4-methoxyphenyl analog) might explain differences in stability or reactivity .

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold forms the central heterocyclic system. A widely adopted approach involves chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) at reflux conditions (80–100°C, 4–6 hours). This yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) with >85% efficiency . Subsequent hydrazinolysis of 2 with hydrazine hydrate in ethanol under reflux (12 hours) generates 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization .

Key Reaction Conditions for Core Synthesis

StepReagentsConditionsYield
ChlorinationPOCl₃, TMAReflux, 4–6 h85–90%
HydrazinolysisNH₂NH₂·H₂O, EtOHReflux, 12 h78–82%

Formation of the 3-Methyl-1H-Pyrazol-5-yl Substituent

The 3-methylpyrazole ring is synthesized via cyclocondensation. A modified Hantzsch pyrazole synthesis employs 3-chlorophenylhydrazine hydrochloride and ethoxymethylenemalononitrile in ethanol with sodium hydride (60% dispersion) at 0°C, followed by reflux (1 hour). This yields 5-amino-1-(3-chlorophenyl)-1H-pyrazole (4 ) with 72% efficiency . Methylation of 4 using methyl iodide in DMF under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) at room temperature introduces the 3-methyl group, producing 5-amino-3-methyl-1-(3-chlorophenyl)-1H-pyrazole (5 ) .

Coupling with 2-(2-Fluorophenoxy)Acetamide

The final step involves coupling 5 with 2-(2-fluorophenoxy)acetyl chloride (6 ). Synthesis of 6 begins with 2-fluorophenol reacting with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C in the presence of pyridine, yielding 2-(2-fluorophenoxy)acetyl chloride. This acyl chloride is then reacted with 5 in anhydrous DCM using triethylamine (TEA) as a base at room temperature (24 hours), forming the target acetamide derivative with 68–75% yield .

Optimized Coupling Conditions

ComponentReagentSolventConditionsYield
5 6 , TEADCMRT, 24 h70%

Analytical Characterization and Validation

Structural elucidation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 8H, aromatic-H), 4.82 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR : 165.2 (C=O), 158.9 (pyrimidine-C), 132.1–114.7 (aromatic-C) .

  • HRMS : m/z 473.9 [M+H]⁺ (calc. 473.90) .

X-ray diffraction of analogous pyrazolo[3,4-d]pyrimidine derivatives confirms planar geometry and intermolecular interactions stabilizing the crystal lattice .

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps : Solvent selection (DMF vs. DCM) and base (TEA vs. pyridine) significantly impact efficiency. Anhydrous DCM with TEA maximizes nucleophilicity of the amine group in 5 .

  • Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, while recrystallization from ethanol improves purity .

  • Regioselectivity : Pd-catalyzed cross-coupling ensures precise attachment of the 3-chlorophenyl group without competing side reactions .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions govern its formation?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. A common approach begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions. Subsequent functionalization includes:

  • Nucleophilic substitution of halogens (e.g., Cl) on the pyrimidine ring using arylboronic acids or amines under palladium catalysis .
  • Acetylation of the pyrazole nitrogen using chloroacetyl chloride in the presence of a base like triethylamine .

Q. Key Reaction Conditions :

StepReagents/CatalystsTemperatureSolventYield (%)
Core formationHydrazine, POCl₃80–100°CDMF45–60
SubstitutionPd(PPh₃)₄, Cs₂CO₃100°CDioxane70–85
AcetylationChloroacetyl chloride, Et₃NRTDCM75–90

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, particularly distinguishing between pyrazole and pyrimidine protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives (e.g., Cl, F substituents) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Methodological Tip : For compounds with low solubility, use deuterated DMSO or elevated temperatures to enhance NMR signal resolution .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, catalyst loading, and solvent polarity .
  • Flow Chemistry : Continuous-flow systems improve reaction control and scalability for oxidation or substitution steps, reducing side reactions .
  • Catalyst Screening : Test Pd-XPhos or Buchwald-Hartwig catalysts for aryl amination to enhance selectivity .

Example Optimization :
Replacing traditional batch processing with flow chemistry increased yield from 65% to 88% in a Pd-catalyzed coupling step .

Q. How should contradictory data in biological activity studies be addressed?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .
  • Orthogonal Assays : Confirm kinase inhibition (e.g., EGFR) using both fluorescence polarization and radiometric assays .

Case Study : A derivative showed conflicting IC₅₀ values (1.2 μM vs. 5.6 μM) in EGFR assays due to ATP concentration differences. Standardizing ATP levels resolved the discrepancy .

Q. What computational approaches predict the compound’s target interactions and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., pyrazolo[3,4-d]pyrimidine mimics ATP in EGFR’s active site) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with logP and bioavailability .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

Example Finding : Docking revealed that the 2-fluorophenoxy group enhances hydrophobic interactions with EGFR’s L858R mutation pocket, explaining its potency .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent hydrolysis in target tissues .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .
  • Co-Crystallization : Use succinic acid or cyclodextrins as co-formers to improve aqueous solubility .

Q. How do structural modifications impact metabolic stability?

  • Fluorine Substitution : The 2-fluorophenoxy group reduces CYP3A4-mediated oxidation, extending half-life from 2.1 to 4.7 hours in hepatic microsomes .
  • Methylation : Adding a methyl group to the pyrazole ring blocks glucuronidation, reducing clearance by 60% .

Methodological Note : Use LC-MS/MS to quantify metabolites in microsomal incubations and identify vulnerable sites for further modification .

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